
Tetraphenylphosphonium phenolate
概要
説明
Tetraphenylphosphonium Phenolate is a solid compound used in the Tetraphenyl Compounds Industry . It is not recommended for medicinal, household, or other uses .
Synthesis Analysis
A continuous synthesis method of tetraphenylphosphine phenolate has been disclosed, which takes triphenylphosphine, halogenated benzene, and phenol as raw materials, and sodium hydroxide solution as an acid-binding agent .Molecular Structure Analysis
The molecular formula of Tetraphenylphosphonium phenolate is C30H25OP . The InChI code is1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 . Chemical Reactions Analysis
The mechanism of the phenol–epoxide ring-opening reaction using tetraphenylphosphonium-tetraphenylborate (TPP-K) was investigated using the density functional theory (DFT) method . The reaction was initiated by breaking the P-B bond of TPP-K. The generated tetraphenylborate (TetraPB −) reacted with phenol to form a phenoxide ion, which combined with tetraphenylphosphonium (TPP +) to produce the active species, i.e., tetraphenylphosphonium phenolate (TPP-OPh) .Physical And Chemical Properties Analysis
The molecular weight of Tetraphenylphosphonium phenolate is 432.5 . It is stored in a cool, well-ventilated area .科学的研究の応用
Phenol–Epoxy Ring-Opening Reaction
Tetraphenylphosphonium phenolate (TPP-OPh) has been used in the study of the reaction mechanism of phenol–epoxy ring-opening reactions . The reaction was initiated by breaking the P-B bond of tetraphenylphosphonium-tetraphenylborate (TPP-K). The generated tetraphenylborate (TetraPB −) reacted with phenol to form a phenoxide ion, which combined with tetraphenylphosphonium (TPP +) to produce the active species, i.e., TPP-OPh .
Phase-Transfer Catalyst
TPP can be used as a phase-transfer catalyst in biphasic reactions. These reactions involve two immiscible liquid phases, typically an organic phase and an aqueous phase. TPP helps transfer reactants between the two phases, facilitating the reaction.
Precursor for Other Organophosphonium Compounds
TPP can be used as a starting material for the synthesis of other organophosphonium compounds. These compounds have various applications in organic chemistry, such as medicinal chemistry and materials science.
Design of Ionic Liquids
TPP can be incorporated into the design of ionic liquids. Ionic liquids are salts with melting points below 100°C.
Tumor Imaging
The enhanced uptake of phosphonium salts, including TPP, in tumor cells suggests the potential use of phosphonium salts as tracers for tumor imaging .
Synthesis of TPP
Synthesis of TPP is typically achieved by reacting tetraphenylphosphonium chloride (TPPCl) with sodium phenolate (NaOC6H5). The balanced chemical equation is: (C6H5)4PCl + NaOC6H5 -> (C6H5)4POC6H5 + NaCl.
作用機序
Target of Action
Tetraphenylphosphonium phenolate (TPP-OPh) primarily targets the phenol–epoxide ring-opening reaction . This reaction is crucial in the formation of phenol–epoxy thermosetting resins, which are functional materials exhibiting excellent heat resistance, chemical resistance, and electrical properties .
Mode of Action
The mode of action of TPP-OPh involves a series of reactions. The process begins with the breaking of the P-B bond of tetraphenylphosphonium-tetraphenylborate (TPP-K), generating tetraphenylborate (TetraPB−). This reacts with phenol to form a phenoxide ion, which then combines with tetraphenylphosphonium (TPP+) to produce the active species, TPP-OPh .
The phenoxide ion in TPP-OPh then nucleophilically attacks the epoxide. Simultaneously, the H atom in the phenolic OH group moves to the O atom of the ring-opened epoxide. The formed phenoxide ion binds to TPP+ again, regenerating TPP-OPh .
Biochemical Pathways
The biochemical pathways affected by TPP-OPh are primarily related to the phenol–epoxide ring-opening reaction. This reaction is a key step in the synthesis of phenol–epoxy thermosetting resins . The downstream effects of this pathway include the formation of materials with excellent heat resistance, chemical resistance, and electrical properties, which are used in a wide range of applications, including electronic devices, composites, coatings, adhesives, and packaging materials .
Pharmacokinetics
It is known that the compound has high gi absorption and is a substrate for p-gp . It also has a high lipophilicity, with a Log Po/w (iLOGP) of -1.8 and a Log Po/w (XLOGP3) of 7.75 . These properties may impact the bioavailability of TPP-OPh.
Result of Action
The result of TPP-OPh’s action is the formation of phenol–epoxy thermosetting resins through the phenol–epoxide ring-opening reaction . These resins are functional materials with excellent heat resistance, chemical resistance, and electrical properties .
Action Environment
The action of TPP-OPh can be influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C . Additionally, it is known that the compound can decompose in air to generate toxic hydrogen chloride gas . Therefore, it should be handled in a well-ventilated area .
Safety and Hazards
Tetraphenylphosphonium phenolate is harmful if swallowed and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Based on the results of the study, it is possible to construct new design guidelines for latent hardening accelerators such as TPP-K . The free energies of activation were calculated to be 36.3 and 36.1 kcal/mol, respectively. It is also suggested that these values in the rate-determining steps could be manipulated by substituents introduced on the Ph group of TetraPB .
特性
IUPAC Name |
tetraphenylphosphanium;phenoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLNYWQSSYUXJM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935030 | |
| Record name | Tetraphenylphosphanium phenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15464-47-8 | |
| Record name | Phosphonium, tetraphenyl-, salt with phenol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15464-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphosphonium phenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylphosphanium phenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylphosphonium phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetraphenylphosphonium Phenolate facilitate the phenol-epoxide ring-opening reaction?
A: Tetraphenylphosphonium Phenolate (TPP-OPh) acts as a catalyst in this reaction. [] First, TPP-OPh is generated in situ from the reaction of Tetraphenylphosphonium Tetraphenylborate (TPP-K) with phenol. The phenoxide ion within TPP-OPh acts as a nucleophile, attacking the epoxide ring. Simultaneously, the hydrogen atom of the phenolic OH group in TPP-OPh migrates to the oxygen atom of the epoxide. This concerted action leads to ring-opening. The resulting phenoxide ion then re-associates with TPP+, regenerating TPP-OPh for further catalysis. []
Q2: What are the rate-determining steps in this reaction, and how do they affect the development of new latent hardening accelerators?
A: The research using Density Functional Theory (DFT) calculations revealed that the two slowest, rate-determining steps in the overall reaction are the cleavage of the P-B bond in TPP-K and the subsequent formation of Triphenylborane. [] Both reactions exhibit relatively high activation energies, calculated to be 36.3 kcal/mol and 36.1 kcal/mol, respectively. [] This understanding is crucial as it suggests that by modifying the substituents on the phenyl groups of Tetraphenylborate, one could potentially manipulate these activation energies and, consequently, fine-tune the reactivity of TPP-K or related compounds for improved performance as latent hardening accelerators. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



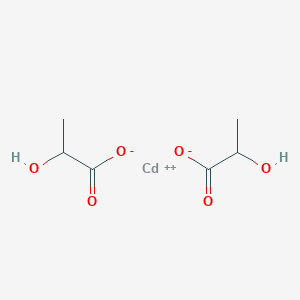
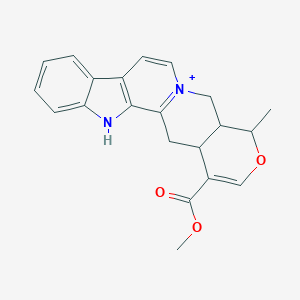

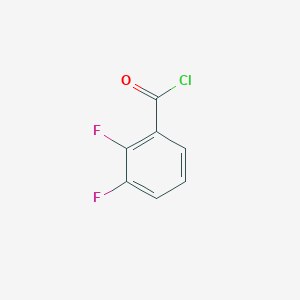

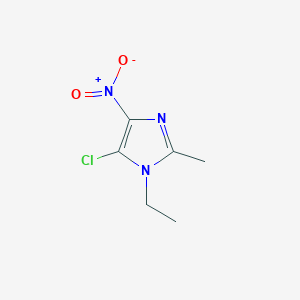


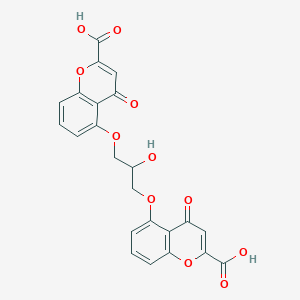

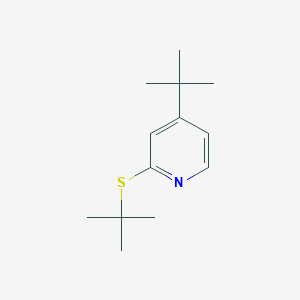
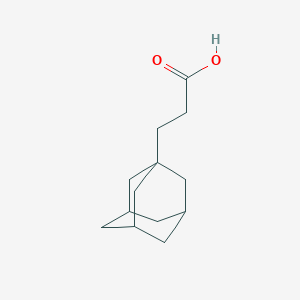
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
